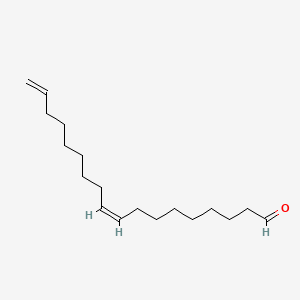
9,17-Octadecadienal, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,17-Octadecadienal, (Z)- is an organic compound with the molecular formula C18H32O and a molecular weight of 264.4461 . It is an aldehyde with a long carbon chain and two double bonds in the Z-configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,17-Octadecadienal, (Z)- can be achieved through various organic synthesis methods. One common approach involves the oxidation of linoleic acid, which is a polyunsaturated fatty acid. The reaction typically requires specific catalysts and controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 9,17-Octadecadienal, (Z)- often involves the extraction and purification from natural sources, such as plant oils. The compound can be isolated using techniques like gas chromatography and other separation methods .
Analyse Des Réactions Chimiques
Types of Reactions
9,17-Octadecadienal, (Z)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The double bonds in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of 9,17-Octadecadienal, (Z)- .
Applications De Recherche Scientifique
9,17-Octadecadienal, (Z)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in biological processes and its potential therapeutic effects.
Industry: It is used in the production of fragrances and flavors due to its aldehyde group.
Mécanisme D'action
The mechanism of action of 9,17-Octadecadienal, (Z)- involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor of monoamine oxidase A (MAO-A), which is an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, potentially providing therapeutic effects for conditions like depression and anxiety .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Octadecenal, (Z)-: Another aldehyde with a similar structure but with only one double bond.
Hexadecanal: A saturated aldehyde with a shorter carbon chain.
Uniqueness
9,17-Octadecadienal, (Z)- is unique due to its two double bonds in the Z-configuration, which contribute to its distinct chemical properties and biological activities. Its potential therapeutic applications, particularly in the regulation of cholesterol and as a selective MAO-A inhibitor, further distinguish it from similar compounds .
Propriétés
Numéro CAS |
56554-35-9 |
|---|---|
Formule moléculaire |
C18H32O |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
(9Z)-octadeca-9,17-dienal |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2,9-10,18H,1,3-8,11-17H2/b10-9- |
Clé InChI |
RXORHYFDDNAOQS-KTKRTIGZSA-N |
SMILES isomérique |
C=CCCCCCC/C=C\CCCCCCCC=O |
SMILES canonique |
C=CCCCCCCC=CCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


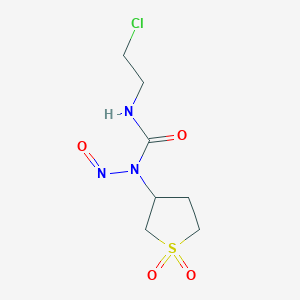

![Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate](/img/structure/B14641760.png)
![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)
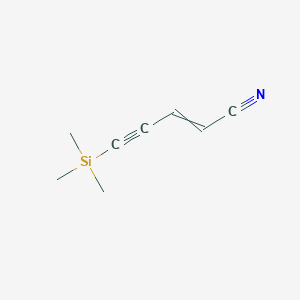
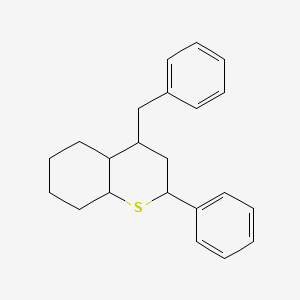
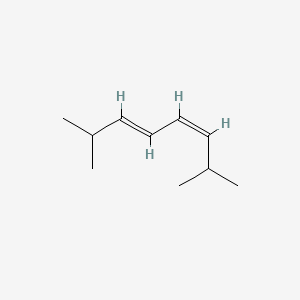
![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
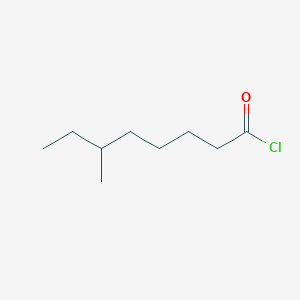
![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)
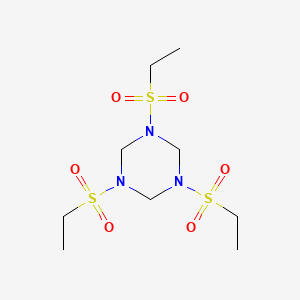
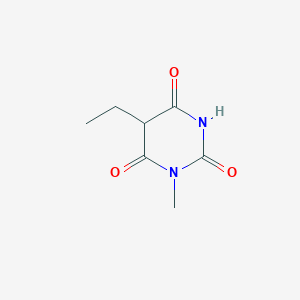

![8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid](/img/structure/B14641839.png)
